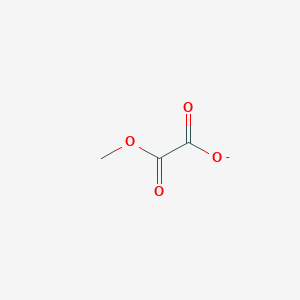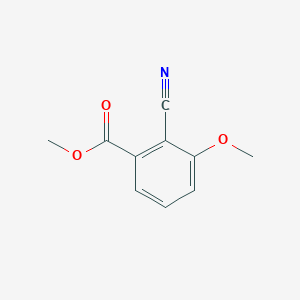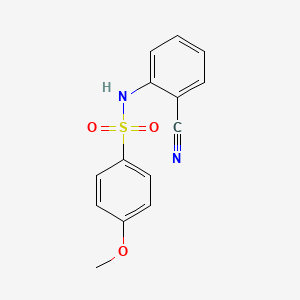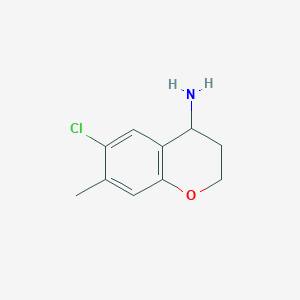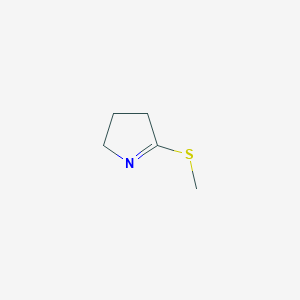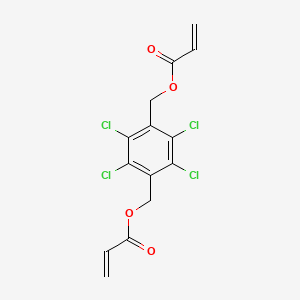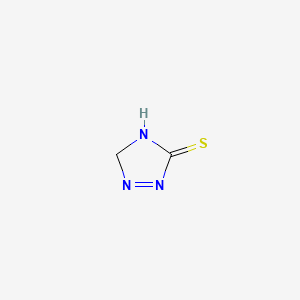
4,5-Dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-3H-1,2,4-triazole-3-thione is an organic compound belonging to the class of heterocyclic compounds known as triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom. It has garnered significant interest due to its diverse applications in medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Dihydro-3H-1,2,4-triazole-3-thione can be synthesized through various methods. One common approach involves the reaction of substituted isothiocyanates with hydrazides, followed by base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides . Another method includes the treatment of ester ethoxycarbonylhydrazones with primary amines, leading to the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole-3,5-diones.
Reduction: Reduction reactions can convert it into different triazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like barium manganate for oxidation, reducing agents for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, such as triazole-3,5-diones and substituted triazoles .
Aplicaciones Científicas De Investigación
4,5-Dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms . The compound’s anti-inflammatory effects are linked to its inhibition of enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,5-Dihydro-3H-1,2,4-triazole-3-thione include:
1,2,4-Triazole-3-thiol: Another triazole derivative with similar chemical properties.
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with comparable structural features but different functional groups.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
22524-99-8 |
|---|---|
Fórmula molecular |
C2H3N3S |
Peso molecular |
101.13 g/mol |
Nombre IUPAC |
3,4-dihydro-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H2,(H,3,6) |
Clave InChI |
CAEQSGPURHVZNG-UHFFFAOYSA-N |
SMILES canónico |
C1NC(=S)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


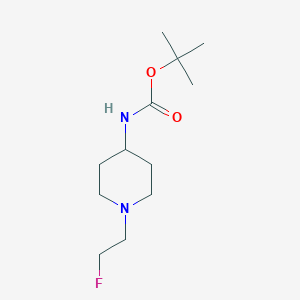
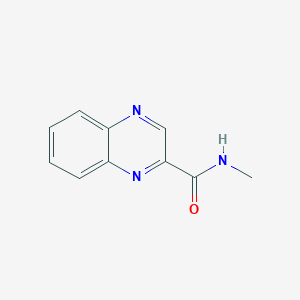
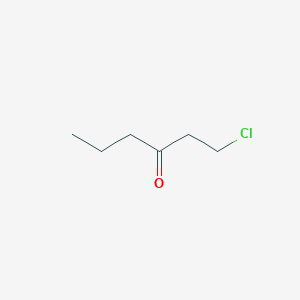
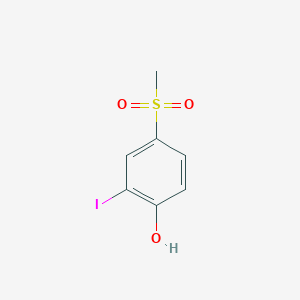
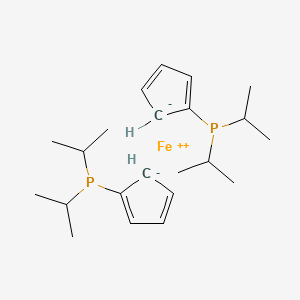
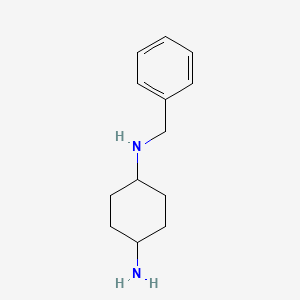
![Spiro[5.5]undecane-3,9-dione](/img/structure/B8757427.png)
![Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8757428.png)
